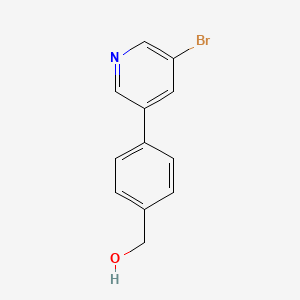

(4-(5-Bromopyridin-3-yl)phenyl)methanol

Description

(4-(5-Bromopyridin-3-yl)phenyl)methanol is a brominated aromatic compound featuring a pyridine ring substituted at position 3 with a 4-phenyl group and a bromine atom at position 5. The phenyl group is further substituted with a methanol (-CH2OH) functional group. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced electronic effects from the bromine and pyridine moieties.

Properties

IUPAC Name |

[4-(5-bromopyridin-3-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZDAEFCCNUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Bromopyridin-3-yl)phenyl)methanol typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

Suzuki Coupling Reaction: The 5-bromopyridine is then subjected to a Suzuki coupling reaction with a boronic acid derivative of phenylmethanol. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Purification: The resulting product is purified using techniques such as column chromatography to obtain (4-(5-Bromopyridin-3-yl)phenyl)methanol in high purity.

Industrial Production Methods

Industrial production methods for (4-(5-Bromopyridin-3-yl)phenyl)methanol follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Bromopyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding phenylmethane derivative using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

Oxidation: (4-(5-Bromopyridin-3-yl)phenyl)aldehyde or (4-(5-Bromopyridin-3-yl)phenyl)carboxylic acid.

Reduction: (4-(5-Bromopyridin-3-yl)phenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(5-Bromopyridin-3-yl)phenyl)methanol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-(5-Bromopyridin-3-yl)phenyl)methanol depends on its specific application:

Medicinal Chemistry: It may act by modulating specific molecular targets such as enzymes or receptors involved in disease pathways.

Materials Science: The compound’s electronic properties are exploited in the design of organic electronic devices.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol (CAS 1344045-78-8)

- Molecular Formula: C₁₂H₉BrClNO

- Molecular Weight : 298.56 g/mol

- Key Differences :

- Substitution pattern: Chlorine at pyridine position 2 vs. bromine at position 5 in the target compound.

- Impact: Chlorine’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic properties, affecting reactivity in cross-coupling reactions.

b) (4-Bromo-3-(3-bromophenyl)-1H-pyrazol-5-yl)methanol (CAS 1239730-15-4)

- Molecular Formula : C₁₀H₈Br₂N₂O

- Molecular Weight : 331.99 g/mol

- Key Differences: Core heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. pyridine (one nitrogen).

c) [1-((5-Bromopyridin-3-yl)methyl)piperidin-4-yl]methanol (CAS 1296225-06-3)

- Molecular Formula : C₁₃H₁₇BrN₂O

- Molecular Weight : 309.20 g/mol

- Key Differences :

- Substituent: Piperidine ring introduces basicity and conformational flexibility.

- Impact: Enhanced bioavailability due to the amine group, but reduced thermal stability compared to purely aromatic systems.

Physicochemical Properties

- Solubility : The hydroxyl group enhances water solubility, but bromine and aromatic rings increase hydrophobicity. Pyridine derivatives generally exhibit better solubility in polar organic solvents than pyrazoles .

- Thermal Stability : Brominated pyridines (e.g., target compound) typically show higher melting points than chlorinated analogs due to increased van der Waals forces .

Spectral Characterization

Biological Activity

(4-(5-Bromopyridin-3-yl)phenyl)methanol, a compound with the chemical formula C13H12BrN, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a brominated pyridine moiety attached to a phenyl group via a methanol linker. This structural arrangement is significant for its biological interactions and pharmacological potential.

Biological Activity Overview

Research indicates that (4-(5-Bromopyridin-3-yl)phenyl)methanol exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have investigated the compound's antiproliferative effects on cancer cell lines. For example, in a study evaluating a series of pyridine derivatives, (4-(5-Bromopyridin-3-yl)phenyl)methanol demonstrated significant growth inhibition across multiple cancer cell lines, including melanoma and renal cancer cells. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SK-MEL-5 (Melanoma) | 5.2 | High lethality |

| 786-0 (Renal Cancer) | 7.8 | Moderate inhibition |

| MDA-MB-468 (Breast) | 6.4 | Significant growth inhibition |

These findings suggest that the compound could be further explored as a promising anticancer agent due to its ability to induce cell death in specific cancer types.

Antimicrobial Activity

In addition to its anticancer properties, (4-(5-Bromopyridin-3-yl)phenyl)methanol has been evaluated for antimicrobial activity. A study reported that the compound exhibited notable activity against various bacterial strains, indicating its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of (4-(5-Bromopyridin-3-yl)phenyl)methanol are multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It may interact with specific enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Antiproliferative Effects

A comprehensive study involving a panel of 60 different cancer cell lines assessed the antiproliferative effects of (4-(5-Bromopyridin-3-yl)phenyl)methanol. The results indicated that the compound showed superior activity compared to other derivatives lacking the bromine substitution.

Study 2: Antimicrobial Efficacy

Another significant study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations as low as 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.